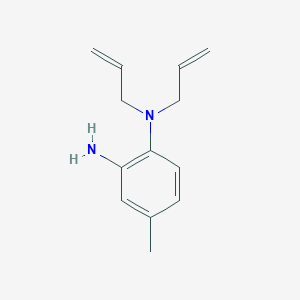

N~1~,N~1~-Diallyl-4-methyl-1,2-benzenediamine

Vue d'ensemble

Description

“N~1~,N~1~-Diallyl-4-methyl-1,2-benzenediamine” is a chemical compound with the molecular formula C13H18N2 . It is a derivative of 1,2-Benzenediamine, 4-methyl-, which has a molecular weight of 122.1677 .

Molecular Structure Analysis

The molecular structure of “N~1~,N~1~-Diallyl-4-methyl-1,2-benzenediamine” can be inferred from its molecular formula, C13H18N2 . It likely contains a 1,2-benzenediamine core with a methyl group and two diallyl groups attached .Applications De Recherche Scientifique

Cerebral Perfusion Tracers

Technetium-99m labeled derivatives of benzenediamine compounds have been studied as potential new tracers for cerebral perfusion. These tracers demonstrate excellent chemical stability and accumulate in the brain in patterns consistent with cerebral blood flow, showing promise for clinical applications in mapping cerebral perfusion (Taylor et al., 1992).

Corrosion Inhibition

Studies on N,N-diallyl compounds derived from hexanediamine and dodecanediamine have revealed their effectiveness as corrosion inhibitors. These compounds undergo cyclopolymerization to form polymers that show significant inhibition of mild steel corrosion in acidic and saline media, highlighting their potential in protecting industrial materials (Ali et al., 2001); (Ali, Saeed, & EL-Sharif, 2012).

Molecular Conduction

N-silyl substitution of 1,4-benzenediamine produces highly polarizable junctions with a conductance that depends on the local hybridization. This effect is significant for molecular conduction studies, as it offers a way to control the conductivity of molecular junctions between molecules and gold surfaces, which could be beneficial for the development of molecular electronics (Wohlthat et al., 2009).

Antimicrobial and Anthelmintic Activity

Compounds related to benzenediamine, including those with modifications on the nitrogen atoms, have been synthesized and tested for their biological activities. Some of these compounds exhibit antimicrobial, antifungal, anthelmintic activities, and inhibitory action against lipopolysaccharide-induced nuclear translocation of NF-kappaB, which could lead to applications in medicinal chemistry and drug development (Saingar, Kumar, & Joshi, 2011); (Shin et al., 2004).

Conducting Polymers

Electrochemical copolymerization of thiophene derivatives with benzenediamine derivatives leads to the synthesis of conducting polymers. These polymers have been characterized for their potential applications in electronic devices, showcasing the versatility of benzenediamine compounds in materials science (Turac, Sahmetlioglu, & Toppare, 2014).

Propriétés

IUPAC Name |

4-methyl-1-N,1-N-bis(prop-2-enyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-8-15(9-5-2)13-7-6-11(3)10-12(13)14/h4-7,10H,1-2,8-9,14H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYCSGZBIIDUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC=C)CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~,N~1~-Diallyl-4-methyl-1,2-benzenediamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398256.png)

![2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398257.png)

![1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398260.png)

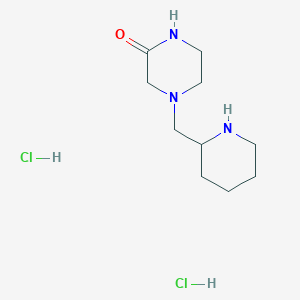

![4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1398261.png)

![2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398265.png)

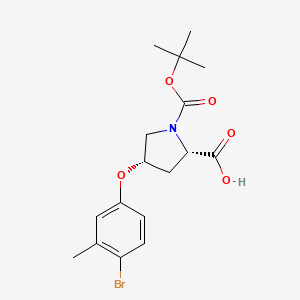

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398269.png)

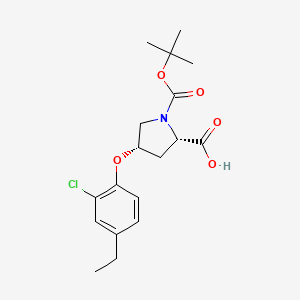

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)

![2-{Ethyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398274.png)